1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride

説明

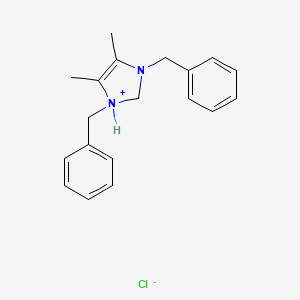

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride is a quaternary imidazolium salt characterized by a central imidazolium ring substituted with methyl groups at the 4 and 5 positions and benzyl (phenylmethyl) groups at the 1 and 3 positions. The chloride anion balances the positive charge of the imidazolium cation. This compound belongs to the class of ionic liquids, which are notable for their low melting points, thermal stability, and tunable physicochemical properties based on substituent modifications .

For example, similar compounds like 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride (1) are prepared by reacting substituted imidazoles with chloromethyl pyridinyl ethers, followed by ion exchange or direct alkylation .

特性

分子式 |

C19H23ClN2 |

|---|---|

分子量 |

314.9 g/mol |

IUPAC名 |

1,3-dibenzyl-4,5-dimethyl-1,2-dihydroimidazol-1-ium;chloride |

InChI |

InChI=1S/C19H22N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12H,13-15H2,1-2H3;1H |

InChIキー |

ZDFJIZVMJFRHGH-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N(C[NH+]1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-] |

製品の起源 |

United States |

準備方法

1H-イミダゾリウム, 4,5-ジメチル-1,3-ビス(フェニルメチル)-, クロリドの合成は、通常、適切な塩基の存在下で、4,5-ジメチルイミダゾールとベンジルクロリドを反応させることから始まります。この反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。この化合物は、再結晶またはカラムクロマトグラフィーなどの標準的な技術を使用して精製することができます。

この化合物の工業生産方法は、同様の合成経路を大規模で行う場合がありますが、自動反応器や連続フローシステムの使用により、生産プロセスの効率と収率が向上する可能性があります。

化学反応の分析

1H-イミダゾリウム, 4,5-ジメチル-1,3-ビス(フェニルメチル)-, クロリドは、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、強力な酸化剤を使用して酸化させることができ、イミダゾリウム系酸化生成物の形成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元されたイミダゾリウム誘導体の形成につながります。

置換: フェニルメチル基は、さまざまな求核剤との置換反応を起こすことができ、置換されたイミダゾリウム塩の形成につながります。

これらの反応で使用される一般的な試薬と条件には、強力な酸、塩基、および望ましい変換を促進する特定の触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

1H-イミダゾリウム, 4,5-ジメチル-1,3-ビス(フェニルメチル)-, クロリドは、次のような幅広い科学研究への応用を有しています。

化学: この化合物は、さまざまなイミダゾリウム系イオン液体や触媒の合成のための前駆体として使用されます。また、イミダゾリウム塩の反応性と安定性の研究にも使用されます。

生物学: 生物学的研究では、この化合物は、その潜在的な抗菌性と抗真菌性について調査されています。また、新規薬物送達システムの開発にも使用されます。

医学: この化合物のユニークな構造により、特にがん研究と治療の分野において、新規医薬品の開発候補となります。

産業: 産業用途では、この化合物は、イオン液体や高度なポリマーなどの特殊化学薬品や材料の配合に使用されます。

科学的研究の応用

Catalysis

1H-Imidazolium salts are widely recognized for their utility as catalysts in various chemical reactions. Their applications include:

- Organocatalysis : The compound has been employed as a catalyst in the synthesis of various organic compounds. Its ability to stabilize transition states makes it effective in accelerating reactions such as the formation of carbon-carbon bonds and other nucleophilic substitutions.

- Metal Complex Formation : It serves as a ligand in the formation of metal complexes, enhancing catalytic activity in reactions involving precious metals like gold and palladium. This has been documented in studies where imidazolium-based ligands facilitated the activation of substrates under mild conditions .

Medicinal Chemistry

The medicinal applications of 1H-Imidazolium salts have gained attention due to their biological activity:

- Anticancer Activity : Research indicates that derivatives of imidazolium salts exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of cisplatin-resistant cancer cells, providing a potential pathway for developing new anticancer therapies .

- Antimicrobial Properties : Some studies suggest that imidazolium compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antiseptics .

Materials Science

In materials science, 1H-Imidazolium salts are utilized for their unique properties:

- Ionic Liquids : As ionic liquids, these compounds are studied for their low volatility and high thermal stability. They can be used as solvents in chemical processes or as electrolytes in batteries and supercapacitors .

- Nanomaterials : The compound has been incorporated into nanomaterials for applications in drug delivery systems and sensors. Its ability to form stable complexes with various substrates enhances the performance of these materials .

Case Study 1: Catalytic Activity

In a study focused on mechanochemical synthesis, researchers demonstrated that imidazolium salts could effectively catalyze the formation of substituted imidazoles under solvent-free conditions. The results indicated high yields and selectivity, showcasing their potential in green chemistry applications .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of imidazolium derivatives revealed that they exhibited potent cytotoxicity against breast cancer cell lines. The study highlighted the mechanism by which these compounds induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

作用機序

1H-イミダゾリウム, 4,5-ジメチル-1,3-ビス(フェニルメチル)-, クロリドの作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物のイミダゾリウムコアにより、さまざまな生体分子と相互作用することができ、細胞プロセスを阻害し、抗菌作用または抗がん作用をもたらす可能性があります。フェニルメチル基は、化合物の細胞膜への浸透能力と細胞内標的との相互作用を強化する可能性があります。

類似化合物との比較

4,5-Dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride

- Substituents : Pyridin-2-ylmethyl groups at positions 1 and 3.

- Synthesis : Reacting 4,5-dimethylimidazole with chloromethyl pyridinyl ethers, followed by anion exchange .

- Key Differences: The pyridinyl groups introduce nitrogen donor sites, enabling coordination chemistry. Attempts to generate free carbenes from this compound via deprotonation with KN(SiMe₃)₂ led to dimerization, forming 1,1′-bis(pyridin-2-ylmethyl)-2,2′-bis(4,5-dimethylimidazole) .

- Applications: Potential use in catalysis or as a precursor for pincer ligands.

4,5-Bis((Z)-chloro(hydroxyimino)methyl)-1H-imidazol-3-ium chloride monohydrate

- Substituents: Chloro-hydroxyimino groups at positions 4 and 4.

- Synthesis: Derived from 4,5-dicyanoimidazole, hydroxylamine, and HCl .

- Key Differences: The electron-withdrawing chloro-hydroxyimino substituents increase acidity and influence crystal packing. The dihedral angles between the imidazole ring and substituent planes (41.5° and 21.1°) highlight steric and electronic effects absent in the target compound .

- Applications : High-value precursor for energetic salts.

2-Heneicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride

- Substituents : Long heneicosyl (C21) chain and hydroxyethyl groups.

- Key Differences : The hydrophobic alkyl chain and hydrophilic hydroxyethyl groups make this compound amphiphilic, suitable for surfactant applications .

Physicochemical Properties

生物活性

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride (CAS Number: 596093-98-0) is a compound that falls under the category of imidazolium salts. These compounds are known for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this specific imidazolium compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a positively charged imidazolium ring and two phenylmethyl groups attached to the nitrogen atoms. The presence of the dimethyl groups enhances its solubility and stability in biological systems.

Antibacterial Activity

Research indicates that imidazolium derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1H-Imidazolium can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-Imidazolium | S. aureus | 7.1 µM |

| 1H-Imidazolium | E. coli | 6.5 µM |

The above table summarizes findings from studies on related imidazolium compounds, suggesting that 1H-Imidazolium may exhibit comparable activity against these pathogens .

Antifungal Activity

Imidazolium salts have also been investigated for their antifungal properties. Research has demonstrated that certain derivatives effectively combat fungi such as Candida albicans. The antifungal action is believed to stem from the ability of these compounds to disrupt fungal cell membranes.

Antitumor Activity

Emerging studies highlight the potential antitumor effects of imidazolium compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . This suggests that 1H-Imidazolium could be explored further for its anticancer properties.

Case Study 1: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazolium derivatives and evaluated their biological activities. Among these, a derivative structurally similar to 1H-Imidazolium was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The study utilized standard disk diffusion methods to assess efficacy.

Case Study 2: Antifungal Testing

Another investigation focused on the antifungal properties of imidazolium salts, including variations of the compound . Results indicated promising activity against Candida species, with IC50 values demonstrating effective inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。